4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile
Overview
Description
4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile is a complex organic compound with the molecular formula C20H16N2OS2 It is characterized by the presence of an amino group, a benzoyl group, a thiophene ring, and a sulfanyl group attached to a methylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur and an amine.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through nucleophilic substitution reactions involving a suitable thiol and an alkyl halide.
Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and benzoyl groups can play a crucial role in binding to these targets, while the thiophene ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-benzoyl-2-[(2-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile
- 4-Amino-5-benzoyl-2-[(2-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile
- 4-Amino-5-benzoyl-2-[(2-bromobenzyl)sulfanyl]-3-thiophenecarbonitrile
Uniqueness
4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
4-amino-5-benzoyl-2-[(2-methylphenyl)methylsulfanyl]thiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-13-7-5-6-10-15(13)12-24-20-16(11-21)17(22)19(25-20)18(23)14-8-3-2-4-9-14/h2-10H,12,22H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEPEXLNMDRTAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144907 | |
Record name | 4-Amino-5-benzoyl-2-[[(2-methylphenyl)methyl]thio]-3-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478081-55-9 | |
Record name | 4-Amino-5-benzoyl-2-[[(2-methylphenyl)methyl]thio]-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478081-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-benzoyl-2-[[(2-methylphenyl)methyl]thio]-3-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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